

2-Nitrophenyl stearate CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Nitrophenyl stearate

Cat. No.: B026508

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An In-depth Technical Guide to 2-Nitrophenyl Stearate

This technical guide provides comprehensive information on **2-Nitrophenyl stearate**, catering to researchers, scientists, and professionals in drug development. The document details its chemical properties, and applications, and provides an exemplary experimental protocol for its use as a chromogenic substrate in enzyme assays.

Chemical Identification and Properties

2-Nitrophenyl stearate is a chemical compound used in research settings, primarily as a substrate for enzymatic assays.

Property	Value	Citation
CAS Number	104809-27-0	[1]
Molecular Weight	405.57 g/mol	[2]
Chemical Formula	C ₂₄ H ₃₉ NO ₄	

Note: While **2-Nitrophenyl stearate** is documented, much of the available literature on nitrophenyl stearates focuses on the 4-nitro isomer (p-nitrophenyl stearate). The information

regarding its application as a lipase substrate is often generalized from studies using the 4-nitro analog.

Application in Enzyme Assays

Nitrophenyl esters, including **2-Nitrophenyl stearate**, are widely utilized as chromogenic substrates for lipases and esterases. The principle of these assays is based on the enzymatic hydrolysis of the ester bond, which releases a colored nitrophenol product that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the enzyme activity.

While specific protocols for **2-Nitrophenyl stearate** are not extensively detailed in the literature, a generalized methodology based on the use of its 4-nitro isomer provides a framework for its application.

Exemplary Experimental Protocol: Lipase Activity Assay

This protocol is a generalized procedure for determining lipase activity using a nitrophenyl-stearate substrate. Researchers should optimize the conditions for their specific enzyme and experimental setup.

Objective: To measure the activity of a lipase enzyme by monitoring the hydrolysis of a nitrophenyl-stearate substrate.

Materials:

- Lipase enzyme solution of unknown activity
- **2-Nitrophenyl stearate** (or 4-Nitrophenyl stearate)
- Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
- Organic solvent (e.g., isopropanol) to dissolve the substrate
- Emulsifier/detergent (e.g., Triton X-100, sodium deoxycholate) to aid substrate solubility in the aqueous buffer

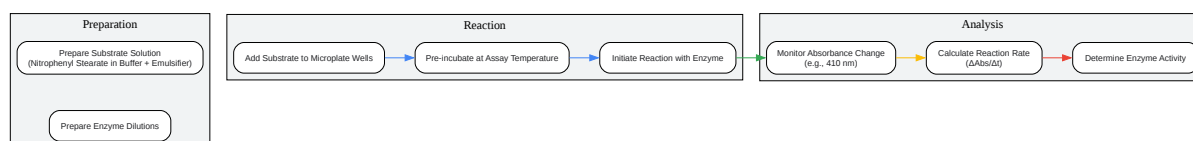
- Microplate reader or spectrophotometer capable of reading absorbance at a wavelength appropriate for the released nitrophenol (typically around 405-415 nm for p-nitrophenol).
- 96-well microplate or cuvettes

Procedure:

- Substrate Solution Preparation:
 - Dissolve **2-Nitrophenyl stearate** in a minimal amount of isopropanol to create a stock solution.
 - Prepare the working substrate solution by dispersing the stock solution into the assay buffer containing an emulsifier. The final concentration of the substrate and emulsifier needs to be optimized.
- Enzyme Preparation:
 - Prepare serial dilutions of the lipase enzyme in the assay buffer.
- Assay Reaction:
 - In a 96-well microplate, add a defined volume of the substrate solution to each well.
 - Pre-incubate the plate at the desired assay temperature (e.g., 37°C).
 - Initiate the reaction by adding a small volume of the enzyme solution to each well.
 - Immediately start monitoring the change in absorbance at the appropriate wavelength over a set period. Readings are typically taken every 30 to 60 seconds.
- Data Analysis:
 - Plot the absorbance values against time.
 - The initial linear portion of the curve represents the initial reaction velocity.
 - Calculate the rate of the reaction ($\Delta\text{Absorbance}/\Delta\text{time}$).

- Enzyme activity can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of the released nitrophenol, c is the concentration, and l is the path length. One unit of lipase activity is often defined as the amount of enzyme that releases 1 μmol of nitrophenol per minute under the specified conditions.

Experimental Workflow Diagram



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Caption: Workflow for a typical lipase assay using a nitrophenyl-stearate substrate.

Signaling Pathways

Based on the available scientific literature, **2-Nitrophenyl stearate** and related nitrophenyl fatty acid esters are primarily used as synthetic substrates for in vitro enzymatic assays. There is currently no evidence to suggest their involvement in specific cellular signaling pathways. Their utility lies in their ability to act as tools for studying enzyme kinetics and for screening potential enzyme inhibitors in a laboratory setting.

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References

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